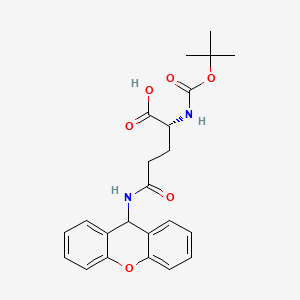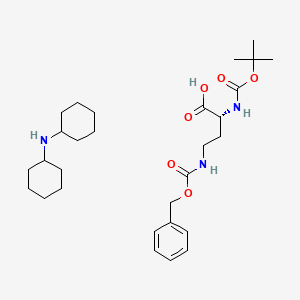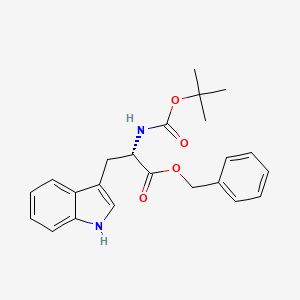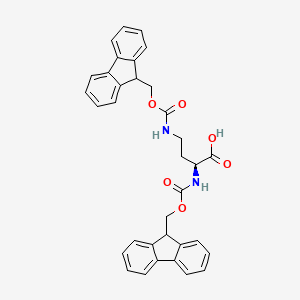
Fmoc-l-lys(boc2-aoa)-oh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Lys(Boc2-Aoa) is a chemical compound used in peptide synthesis . The compound contains a Fmoc group (9-fluorenylmethyloxycarbonyl), a Lys (lysine) amino acid, and a Boc2-Aoa (bis-Boc-aminooxyacetic acid) group .
Synthesis Analysis
Fmoc-Lys(Boc2-Aoa) is used as a cross-linker in peptide synthesis . The Amonooxyacetic residue can be ligated to aldehydes . This has been discussed in several papers such as J. Org. Chem., 2008, 73(3), 983-991 ; Org. Biomol. Chem., 2010, 8, 4329-4345 ; Bioconj. Chem., 2016, 27(4), 918-926 .Chemical Reactions Analysis
In chemical reactions, Fmoc-Lys(Boc2-Aoa) acts as a cross-linker . The Amonooxyacetic residue can be ligated to aldehydes . This is a key step in peptide synthesis .Wissenschaftliche Forschungsanwendungen
Polypeptide Synthesis : Zhao Yi-nan and Melanie Key (2013) described the use of Fmoc-L-Lys(Boc)-OH in the synthesis of polypeptides. They highlighted the challenges in polypeptide synthesis, such as expensive materials and low yield, and emphasized the importance of simplifying and improving these methods. Their research involved using Fmoc-L-Lys(Boc)-OH in a water/acetone solvent system for amino protection and polypeptide synthesis, providing a basis for experimental and theoretical references in this area (Zhao Yi-nan & Melanie Key, 2013).
Solid-Phase Peptide Synthesis : Larsen et al. (1993) studied the synthesis of peptides using solid-phase methods, focusing on the use of Fmoc as the N-α-protecting group. They observed the influence of the Fmoc group on the secondary structure of peptides, supporting mainly a β-sheet conformation (Larsen et al., 1993).
Synthesis of DTPA-Containing Peptides : Davies and Al-Jamri (2002) synthesized Fmoc-Lys(Boc)-OH as a building block for solid-phase synthesis of DTPA-containing peptides. DTPA (diethylene triamine pentaacetic acid) is a chelating agent used for complexing metal ions to peptides (Davies & Al-Jamri, 2002).
Radiolabeling of Peptides : Surfraz et al. (2007) discussed the synthesis of Fmoc-lys(HYNIC-Boc)-OH for solid-phase synthesis of 99mTc-labeled peptides, used in radiopharmaceutical applications. They explored the efficiency of Fmoc-lys(HYNIC-Boc)-OH in the labeling process (Surfraz et al., 2007).
Organogel Formation : Zong Qianying et al. (2016) investigated Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys)s, including compounds similar to Fmoc-L-Lys(Boc2-Aoa)-OH, for their ability to form stable thermo-reversible organogels in various solvents. Their findings are significant for understanding self-assembly and nanostructure formation (Zong Qianying et al., 2016).
Fluorescence Enhancement in DNA Binding : Takenaka et al. (2003) synthesized a novel bis-acridine orange using Fmoc-Lys(Boc)-OH and observed that its fluorescence was significantly enhanced upon binding to double-stranded DNA (Takenaka et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-6-[[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N3O10/c1-32(2,3)45-30(41)36(31(42)46-33(4,5)6)44-20-27(37)34-18-12-11-17-26(28(38)39)35-29(40)43-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,25-26H,11-12,17-20H2,1-6H3,(H,34,37)(H,35,40)(H,38,39)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGUUBFSURDOAV-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-l-lys(boc2-aoa)-oh | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














